molecular formula C8H13NO4 B12308329 Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Katalognummer: B12308329
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: YJHOGYKEUQJVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol . This compound is primarily used for research purposes and is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with amino and methoxy groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

    Amination: The addition of the amino group using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C8H13NO4

Molekulargewicht

187.19 g/mol

IUPAC-Name

methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3

InChI-Schlüssel

YJHOGYKEUQJVMS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC1C(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.